

Cinnamonnitrile: A Technical Overview of its Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamonnitrile*

Cat. No.: *B126248*

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Abstract

Cinnamonnitrile, also known as 3-phenylacrylonitrile, is an organic compound with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1] Its unique chemical structure allows for a variety of reactions, making it a valuable intermediate in the synthesis of more complex molecules and biologically active agents.[2] This document provides a detailed technical overview of **cinnamonnitrile**, covering its fundamental molecular properties, established experimental protocols for its synthesis and analysis, and its interactions with key biological signaling pathways.

Molecular and Physical Properties

Cinnamonnitrile is a colorless to pale yellow liquid characterized by a warm, spicy aroma.[1][2] Its core chemical identity is defined by its molecular formula and weight, which are foundational for all stoichiometric and analytical considerations. A summary of its key quantitative properties is provided below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ N	[1] [3] [4] [5]
Linear Formula	C ₆ H ₅ CH=CHCN	
Molecular Weight / Molar Mass	129.16 g/mol	[1] [3] [4] [5]
CAS Number	1885-38-7 (trans or E-isomer)	[1] [3] [4]
Density	1.0374 g/mL (at 15.2 °C)	[4]
Boiling Point	259 - 261 °C	[1]
Melting Point	22 °C	[4]
Refractive Index (n _{20/D})	1.599 - 1.604	[1]
Synonyms	3-Phenylacrylonitrile, Styryl cyanide, (E)-3-phenylprop-2-enenitrile	[1] [3]

Experimental Protocols

The synthesis and analysis of **cinnamonnitrile** can be achieved through various established methods. The following protocols describe a common synthesis route and a standard analytical technique for product verification and isomer analysis.

Synthesis Protocol: Base-Catalyzed Condensation

One of the most direct synthetic routes to **cinnamonnitrile** is the aldol-type condensation of benzaldehyde with acetonitrile using a strong base as a catalyst.[\[2\]](#)[\[4\]](#)

Objective: To synthesize **cinnamonnitrile** via the reaction of benzaldehyde and acetonitrile.

Materials:

- Benzaldehyde
- Acetonitrile (excess)

- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- Cracked Ice
- Diethyl Ether or other suitable organic solvent for extraction
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Reaction flask with reflux condenser and stirring mechanism
- Separatory funnel
- Rotary evaporator

Methodology:

- Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of potassium hydroxide in a suitable solvent or use an aqueous solution.[2]
- Reagent Addition: While stirring vigorously, slowly add a mixture of benzaldehyde and an excess of acetonitrile to the flask. The use of excess acetonitrile helps to drive the reaction towards the product.
- Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours to ensure the completion of the condensation reaction.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: After cooling to room temperature, the hot reaction mixture is poured onto a substantial amount of cracked ice to quench the reaction and precipitate the product.[6]
- Extraction: The resulting two-phase mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether to ensure all organic product is recovered.[6]
- Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate. The solvent is then removed under reduced pressure using a

rotary evaporator, yielding crude **cinnamonnitrile** as a pale-yellow oil.[6]

- Purification: The crude product can be further purified by vacuum distillation to obtain high-purity **cinnamonnitrile**.

Analytical Protocol: Gas Chromatography (GC) for Isomer Separation

Gas chromatography is an effective method for analyzing the purity of the synthesized **cinnamonnitrile** and for separating its geometric isomers (E and Z).

Objective: To determine the purity and isomeric ratio of a **cinnamonnitrile** sample.

Instrumentation & Columns:

- Gas Chromatograph with a Flame Ionization Detector (FID).
- Capillary Column: A non-polar column, such as one with a 10% SE-30 stationary phase on a firebrick support, is suitable for this separation.[6]

Methodology:

- Sample Preparation: Prepare a dilute solution of the **cinnamonnitrile** sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
- GC Parameters (Illustrative):
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Oven Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/minute.
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

- Data Analysis: The retention times are used to identify the components. Based on typical elution patterns on non-polar columns, the **Z-cinnamonnitrile** (cis) isomer will elute before the **E-cinnamonnitrile** (trans) isomer.[6] The peak areas can be integrated to determine the relative percentages of each isomer and any impurities present. For example, observed retention times might be approximately 3.0 minutes for **Z-cinnamonnitrile** and 3.7 minutes for **E-cinnamonnitrile** under specific conditions.[6]

Biological Activity and Signaling Pathways

Recent research has focused on the biological activities of cinnamon-derived compounds, including **cinnamonnitrile** and its precursors like cinnamaldehyde. These compounds have been shown to possess antimicrobial and potential anticancer properties.[2][7] Their mechanism of action often involves the modulation of critical intracellular signaling pathways.

One of the most significant pathways affected is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- κ B) pathway.[7] NF- κ B is a transcription factor that is frequently overactivated in cancer cells, where it promotes inflammation, cell survival (anti-apoptosis), and angiogenesis.[7] Preclinical studies have shown that cinnamon polyphenols can inhibit the activation of NF- κ B by interfering with the IKK–I κ B signaling axis, which is responsible for releasing NF- κ B to enter the nucleus and activate gene expression.[7]

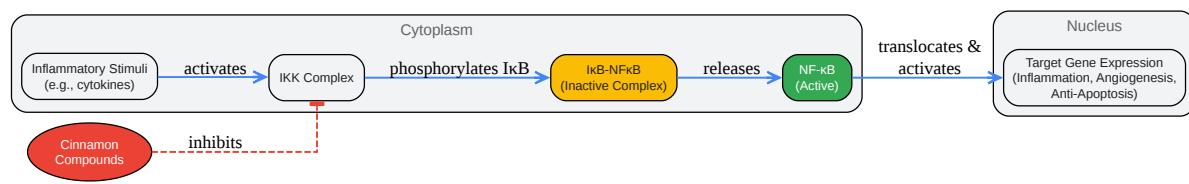


Figure 1: Mechanism of NF- κ B Pathway Inhibition by Cinnamon Compounds

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- To cite this document: BenchChem. [Cinnamonnitrile: A Technical Overview of its Properties, Synthesis, and Biological Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126248#cinnamonnitrile-molecular-formula-and-molecular-weight]

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